molecular formula C14H16O4 B12573532 5-(2,3-Dimethoxyphenyl)cyclohexane-1,3-dione CAS No. 192431-82-6

5-(2,3-Dimethoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B12573532
CAS No.: 192431-82-6
M. Wt: 248.27 g/mol
InChI Key: FHVKUPOFWPTOBG-UHFFFAOYSA-N
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Description

5-(2,3-Dimethoxyphenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C14H16O4 It is characterized by a cyclohexane ring substituted with a 2,3-dimethoxyphenyl group and two keto groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 2,3-dimethoxybenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetonitrile, followed by heating the mixture to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethoxyphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.

Scientific Research Applications

5-(2,3-Dimethoxyphenyl)cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dimethoxyphenyl)cyclohexane-1,3-dione is unique due to the presence of the 2,3-dimethoxyphenyl group, which imparts specific electronic and steric effects.

Properties

CAS No.

192431-82-6

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

5-(2,3-dimethoxyphenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C14H16O4/c1-17-13-5-3-4-12(14(13)18-2)9-6-10(15)8-11(16)7-9/h3-5,9H,6-8H2,1-2H3

InChI Key

FHVKUPOFWPTOBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=O)CC(=O)C2

Origin of Product

United States

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